3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid, also known as 3-chloro-4-methoxycinnamic acid, is an organic compound with the molecular formula C10H9ClO3. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a methoxy group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)propanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid:
3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions
Uniqueness
The presence of the chlorine atom in 3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid makes it unique compared to its analogs. This chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s specific structural features contribute to its distinct biological and chemical properties .
Biological Activity
3-(3-Chloro-4-methoxyphenyl)prop-2-enoic acid, a derivative of caffeic acid, is classified under phenylpropenoic acids. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propenoic acid moiety with a chloro and methoxy substitution on the aromatic ring. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and biological properties. The presence of the chloro group can enhance binding affinity to certain biological targets, while the methoxy group may contribute to antioxidant activity.
The biological activity of this compound is thought to arise from several mechanisms:
- Antioxidant Activity : The methoxy group is known to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties .
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing various biochemical pathways.
Biological Activities
Research has documented various biological activities associated with this compound:
-
Antioxidant Properties :
- Compounds similar in structure have shown significant antioxidant activity, which is crucial for protecting cells from oxidative damage.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Antiproliferative Activity :
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound or its derivatives:
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQJKQJQLDOHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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